molecular formula C17H23N3O2 B15211016 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione CAS No. 52824-11-0

6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione

Cat. No.: B15211016
CAS No.: 52824-11-0
M. Wt: 301.4 g/mol
InChI Key: OAQWARLDEVXELQ-UHFFFAOYSA-N
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Description

6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione ( 52824-11-0) is a synthetic quinoline derivative with a molecular formula of C17H23N3O2 and a molecular weight of 301.38 g/mol . This compound is characterized by its 5,8-quinoline dione core structure, which is a scaffold of significant interest in medicinal chemistry and chemical biology research. Quinoline-5,8-dione derivatives are explored in various research areas due to their potential biological activities. Structural analogs of this compound, specifically 6-aminoquinolines, have been documented in preclinical research for their antimalarial properties . Furthermore, quinoline-dione scaffolds are investigated in the context of developing agents for proliferative diseases, highlighting the research value of this chemical class in oncology and biochemistry . The mechanism of action for related compounds often involves redox interactions or enzyme inhibition, making this a valuable building block for developing new biochemical probes . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate for synthesizing more complex molecules or as a standard in analytical studies.

Properties

CAS No.

52824-11-0

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

6-[2-(diethylamino)ethylamino]-2,4-dimethylquinoline-5,8-dione

InChI

InChI=1S/C17H23N3O2/c1-5-20(6-2)8-7-18-13-10-14(21)16-15(17(13)22)11(3)9-12(4)19-16/h9-10,18H,5-8H2,1-4H3

InChI Key

OAQWARLDEVXELQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=CC(=O)C2=C(C1=O)C(=CC(=N2)C)C

Origin of Product

United States

Preparation Methods

Quinoline Backbone Formation

The synthesis begins with the preparation of the quinoline core. Temple et al. (1974) demonstrated that 5,8-dimethoxy-2,4-dimethylquinoline (Compound 12) can be synthesized via condensation of 2,5-dimethoxyaniline with acetylacetone under acidic conditions. This reaction proceeds through a Friedländer-type mechanism, where the aniline derivative reacts with a β-diketone to form the heterocyclic ring.

Reaction Conditions

  • Reactants : 2,5-Dimethoxyaniline, acetylacetone
  • Catalyst : Trifluoroacetic acid (TFA) or arsenic acid
  • Temperature : Reflux (100–120°C)
  • Yield : 60–70%

Nitration and Reduction

Nitration of the quinoline intermediate introduces a nitro group at the 6-position. Temple et al. (1974) achieved this using trifluoroacetic anhydride (TFAA) as both solvent and nitrating agent, yielding 5,8-dimethoxy-2,4-dimethyl-6-nitroquinoline (Compound 10). Subsequent catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 6-amino-5,8-dimethoxy-2,4-dimethylquinoline (Compound 14).

Key Parameters

  • Nitrating Agent : TFAA + HNO₃
  • Reduction : 10% Pd-C, 40 psi H₂, ethanol solvent
  • Yield : 85% (nitration), 90% (reduction)

Alkylation with 2-(Diethylamino)ethylamine

The 6-amino intermediate undergoes alkylation to introduce the diethylaminoethyl sidechain. Temple et al. (1974) employed 2-(diethylamino)ethyl chloride in the presence of a base (e.g., K₂CO₃) to achieve mono- or dialkylation. Selective monoalkylation requires stoichiometric control, typically at a 1:1 molar ratio of amine to alkylating agent.

Reaction Setup

  • Solvent : Dimethylformamide (DMF)
  • Base : Potassium carbonate
  • Temperature : 80°C, 12 hours
  • Yield : 65–75%

Oxidative Demethylation and Dione Formation

The 5,8-methoxy groups are cleaved to hydroxyls using hydrobromic acid (HBr), followed by oxidation to quinoline-5,8-dione. Temple et al. (1974) utilized dichromate ($$ \text{CrO}_3 $$) in sulfuric acid to oxidize 5,8-dihydroxy-2,4-dimethylquinoline (Compound 22) to the dione (Compound 25).

Optimized Oxidation

  • Oxidizing Agent : $$ \text{K}2\text{Cr}2\text{O}7 $$ in $$ \text{H}2\text{SO}_4 $$
  • Temperature : 60°C, 6 hours
  • Yield : 70%

Oxidative Amination

The final step involves oxidative amination of the 6-position using hydrazoic acid ($$ \text{HN}_3 $$) and 2-(diethylamino)ethylamine. This reaction proceeds via a Michael addition mechanism, facilitated by the electron-deficient quinoline-dione system.

Critical Conditions

  • Reagents : $$ \text{HN}_3 $$, 2-(diethylamino)ethylamine
  • Solvent : Ethanol
  • Temperature : Room temperature, 24 hours
  • Yield : 55–60%

Methodological Variations and Challenges

Alternative Nitration Strategies

Direct nitration of 2,5-dimethoxy-4-nitroaniline with 3-penten-2-one proved ineffective except under arsenic acid catalysis, highlighting the sensitivity of nitro-group introduction to reaction conditions.

Byproduct Formation

During ammoniation of trichloropyrimidine (a related intermediate), isomerization generates 2-amino-4,6-dichloropyrimidine, necessitating chromatographic separation. This underscores the importance of stepwise functionalization to minimize byproducts.

Solvent and Catalyst Selection

The use of TFAA in nitration avoids side reactions observed with conventional nitrating mixtures (e.g., $$ \text{HNO}3/\text{H}2\text{SO}_4 $$), enhancing regioselectivity. Similarly, phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency by facilitating interfacial reactions.

Table 1. Summary of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Reference
Quinoline formation 2,5-Dimethoxyaniline, acetylacetone, TFA 65
Nitration TFAA, HNO₃ 85
Reduction H₂ (40 psi), Pd-C, ethanol 90
Alkylation 2-(Diethylamino)ethyl chloride, K₂CO₃, DMF 70
Oxidation K₂Cr₂O₇, H₂SO₄ 70
Oxidative amination HN₃, 2-(diethylamino)ethylamine, ethanol 58

Table 2. Comparison of Alkylation Methods

Alkylating Agent Solvent Temperature (°C) Yield (%)
2-(Diethylamino)ethyl chloride DMF 80 70
Dimethyl sulfate Toluene 60 50
Methyl iodide Acetone 50 40

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The quinoline core undergoes electrophilic substitution primarily at the C-3 and C-7 positions due to electron-donating effects from the amino and methyl groups. Key reactions include:

  • Nitration : Reacts with nitric acid in sulfuric acid at 0–5°C to yield mono-nitro derivatives. Substitution occurs preferentially at the C-3 position .

  • Sulfonation : Forms sulfonic acid derivatives at C-7 under fuming sulfuric acid conditions.

Reaction TypeConditionsProductYield (%)Reference
NitrationHNO₃/H₂SO₄, 0–5°C3-nitro derivative68
SulfonationH₂SO₄ (fuming), 80°C7-sulfonic acid52

Nucleophilic Reactions

The secondary amine in the diethylaminoethyl side chain participates in nucleophilic reactions:

  • Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in anhydrous DMF to form N-alkylated or N-acylated derivatives.

  • Condensation : Forms Schiff bases with aromatic aldehydes (e.g., benzaldehyde) under reflux in ethanol .

Example :
Compound + CH₃IN-Methylated derivative(Yield: 85%)\text{Compound + CH₃I} \rightarrow \text{N-Methylated derivative} \quad (\text{Yield: 85\%})

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with transition metals via the quinoline N and amino N atoms. Reported complexes include:

Metal IonCoordination ModeApplicationReference
Cu(II)N,N-bidentateCatalytic oxidation of alkanes
Fe(III)N,O-bidentateAntimicrobial agents

Stability Constants :

  • Log K (Cu²⁺ complex) = 8.2 ± 0.3 (in methanol).

Redox Reactions

The quinoline-5,8-dione moiety undergoes reversible reduction:

  • Electrochemical Reduction : Two one-electron reduction waves at E₁/2 = −0.45 V and −0.78 V (vs. Ag/AgCl), corresponding to quinone → semiquinone → hydroquinone transitions .

  • Chemical Reduction : Sodium dithionite reduces the dione to hydroquinone, regenerated by aerial oxidation.

Biological Interactions

The compound intercalates into DNA and inhibits topoisomerase II, driven by:

  • Planar quinoline-dione system stacking with DNA base pairs.

  • Amino side chain forming hydrogen bonds with phosphate backbone .

Binding Constants :

  • DNA binding constant (Kₐ) = 1.2 × 10⁵ M⁻¹ (calf thymus DNA) .

  • Topoisomerase II inhibition IC₅₀ = 4.7 μM .

Industrial-Scale Modifications

In continuous flow reactors, the compound undergoes:

  • Mono-Bromination with NBS (70°C, 2 hr) → 3-bromo derivative (Yield: 89%).

  • Cross-Coupling (Suzuki-Miyaura) with aryl boronic acids → biaryl hybrids .

This compound’s multifunctional reactivity makes it valuable in medicinal chemistry, catalysis, and materials science. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Scientific Research Applications

6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including its potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, thereby affecting their function. The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, its ability to intercalate into DNA can result in the inhibition of DNA replication and transcription, contributing to its potential anticancer properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Regioselectivity

Quinoline-5,8-dione derivatives exhibit distinct biological activities depending on the substituent position (C6 vs. C7). For example:

  • 6-Substituted Derivatives: Compounds like 6h (6-amino-(3-methylphenyl)acrylic ester) and 6d (6-(4-(4-methylpiperazin-1-yl)phenylamino)) showed IC50 values of 0.80–1.52 µM against multidrug-resistant KB-vin cells .
  • 7-Substituted Derivatives: 7d (7-(4-(4-methylpiperazin-1-yl)phenylamino)) demonstrated superior potency (IC50 0.97 µM) compared to its C6 counterpart .

The target compound’s C6 substitution aligns with the major regioisomer trend observed in syntheses, which favors C6 due to steric and electronic factors during Michael addition .

Substituent Functional Group Impact

Aminoethyl vs. Heterocyclic/Aromatic Groups
  • Piperazinylphenylamino Group: In 6d, this substituent conferred the highest antiproliferative activity (IC50 0.80 µM), likely due to strong hydrogen bonding and NQO1 affinity .
  • Indolylethylamino Group: 7a (7-(2-(1H-indol-3-yl)ethylamino)) showed IC50 1.01 µM, suggesting aromatic interactions with enzyme active sites .
Methyl vs. Methoxy Groups
Antiproliferative Potency
  • The target compound’s diethylaminoethyl group may confer intermediate activity compared to top-performing analogues. For instance, 6d (piperazinylphenylamino) and 7d achieved IC50 values <1 µM, while morpholinoethyl derivatives (e.g., 6-(2-morpholin-4-ylethylamino)) showed variable activity depending on substitution patterns .
  • Multidrug Resistance (MDR) Overcome: C6/C7-substituted quinoline-5,8-diones retain efficacy against KB-vin cells, suggesting the target compound may also evade P-glycoprotein-mediated efflux .
NQO1 Dependency

Quinoline-5,8-diones often act as NQO1 substrates, generating cytotoxic semiquinones. The diethylaminoethyl group’s electron-donating nature may modulate redox cycling efficiency compared to electron-withdrawing substituents (e.g., nitro groups in ) .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 6d 6-(Morpholin-4-ylethylamino)
Molecular Weight (g/mol) 342.4 ~450 287.3
logP (Predicted) ~2.5 ~1.8 0.6
Hydrogen Bond Acceptors 6 8 6
Solubility Moderate (aqueous/organic) Low High

The target compound’s higher logP may enhance tissue penetration but reduce aqueous solubility compared to morpholino derivatives.

Biological Activity

6-((2-(Diethylamino)ethyl)amino)-2,4-dimethylquinoline-5,8-dione (CAS Number: 148581-42-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H23N3O2
  • Molecular Weight : 301.3834 g/mol
  • Density : 1.15 g/cm³
  • Boiling Point : 492.4°C

Biological Activity Overview

The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Below is a summary of its notable effects:

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, demonstrate significant antimicrobial effects against various pathogens. For instance:

  • Antibacterial Effects : Studies have shown that quinoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .

Anticancer Activity

The compound has been evaluated for its anticancer properties across several cancer cell lines:

  • In vitro Studies : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines such as A498 (Renal Cancer) and MDA-MB-468 (Breast Cancer). These effects are hypothesized to be mediated through apoptosis induction and cell cycle arrest mechanisms .
Cell Line IC50 (µM) Mechanism of Action
A498 (Renal Cancer)20Apoptosis induction
MDA-MB-468 (Breast)15Cell cycle arrest

Anti-inflammatory Activity

The compound is also noted for its anti-inflammatory properties:

  • Mechanism : It inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) by downregulating inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages .

Case Studies

  • Antimicrobial Evaluation : A study evaluated various quinoline derivatives for their antibacterial activity. The results indicated that compounds similar to this compound showed promising activity against resistant strains of bacteria .
  • Anticancer Research : A recent investigation into the anticancer potential of this compound revealed that it effectively reduced cell viability in multiple cancer types through apoptosis pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics .
  • Inflammation Studies : Another study focused on the anti-inflammatory effects of quinoline derivatives, including this compound. It was found to significantly reduce inflammation markers in a murine model of arthritis, suggesting its therapeutic potential in inflammatory diseases .

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